molecular formula C11H10Cl2Ti B14680090 Dichloro(methylenedi-pi-cyclopentadienyl)titanium CAS No. 31833-02-0

Dichloro(methylenedi-pi-cyclopentadienyl)titanium

Cat. No.: B14680090
CAS No.: 31833-02-0
M. Wt: 260.97 g/mol
InChI Key: SPHAWISVTOSZNE-UHFFFAOYSA-L
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Description

Dichloro(methylenedi-pi-cyclopentadienyl)titanium: is an organometallic compound with the molecular formula C11H10Cl2Ti and a molar mass of 260.9701 g/mol . This compound is part of the broader class of metallocenes, which are characterized by the presence of cyclopentadienyl ligands bound to a metal center. The unique structure of this compound makes it an interesting subject of study in organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dichloro(methylenedi-pi-cyclopentadienyl)titanium typically involves the reaction of titanium tetrachloride with methylenedi-pi-cyclopentadienyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The process can be summarized as follows:

TiCl4+2C5H5CH2(C5H5CH2)2TiCl2+2HClTiCl_4 + 2C_5H_5CH_2 \rightarrow (C_5H_5CH_2)_2TiCl_2 + 2HCl TiCl4​+2C5​H5​CH2​→(C5​H5​CH2​)2​TiCl2​+2HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Dichloro(methylenedi-pi-cyclopentadienyl)titanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.

    Reduction: Reduction reactions can yield lower oxidation state titanium species.

    Substitution: Ligand substitution reactions are common, where the chlorine atoms can be replaced by other ligands such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of organotitanium compounds.

Mechanism of Action

The mechanism by which dichloro(methylenedi-pi-cyclopentadienyl)titanium exerts its effects involves the coordination of the titanium center to various substrates. The cyclopentadienyl ligands stabilize the titanium center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved include interactions with organic molecules to facilitate bond formation and cleavage .

Comparison with Similar Compounds

    Titanocene Dichloride: Another well-known organotitanium compound with similar catalytic properties.

    Zirconocene Dichloride: A zirconium analog with comparable reactivity and applications.

Uniqueness: Dichloro(methylenedi-pi-cyclopentadienyl)titanium is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other metallocenes .

Properties

CAS No.

31833-02-0

Molecular Formula

C11H10Cl2Ti

Molecular Weight

260.97 g/mol

IUPAC Name

2-(cyclopenta-1,4-dien-1-ylmethyl)cyclopenta-1,3-diene;titanium(4+);dichloride

InChI

InChI=1S/C11H10.2ClH.Ti/c1-2-6-10(5-1)9-11-7-3-4-8-11;;;/h1-8H,9H2;2*1H;/q-2;;;+4/p-2

InChI Key

SPHAWISVTOSZNE-UHFFFAOYSA-L

Canonical SMILES

[CH-]1C=CC(=C1)CC2=C[CH-]C=C2.[Cl-].[Cl-].[Ti+4]

Origin of Product

United States

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